molecular formula C8H6ClIN2S B2822657 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine CAS No. 1799610-93-7

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Cat. No.: B2822657
CAS No.: 1799610-93-7
M. Wt: 324.56
InChI Key: MOUNVTUFUIBMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClIN2S. It is a derivative of thieno[2,3-d]pyrimidine, characterized by the presence of chlorine, ethyl, and iodine substituents on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 4-chloro-6-ethylthieno[2,3-d]pyrimidine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-chloro-6-ethyl-5-amino-thieno[2,3-d]pyrimidine .

Scientific Research Applications

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-5-iodothieno[2,3-d]pyrimidine
  • 4-Chloro-6-ethyl-5-bromothieno[2,3-d]pyrimidine
  • 4-Chloro-6-ethyl-5-fluorothieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles .

Properties

IUPAC Name

4-chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2S/c1-2-4-6(10)5-7(9)11-3-12-8(5)13-4/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUNVTUFUIBMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(S1)N=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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